molecular formula C15H17N3O B1242434 Cetoxime CAS No. 25394-78-9

Cetoxime

Cat. No.: B1242434
CAS No.: 25394-78-9
M. Wt: 255.31 g/mol
InChI Key: GOAZMLKQUGCOPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cetoxime can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{CO} + \text{H}_2\text{NOH} \rightarrow \text{(CH}_3\text{)}_2\text{CNOH} + \text{H}_2\text{O} ] This method involves the use of acetone and hydroxylamine hydrochloride as starting materials .

Industrial Production Methods: Industrial production of this compound may involve the ammoxidation of acetone in the presence of hydrogen peroxide. This method provides a more efficient and scalable approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Cetoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cetoxime involves its interaction with molecular targets and pathways. As an antihistaminic agent, this compound likely exerts its effects by blocking histamine receptors, thereby preventing histamine-induced allergic reactions . The specific molecular targets and pathways involved in its action are still under investigation.

Properties

CAS No.

25394-78-9

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-(N-benzylanilino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C15H17N3O/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,19H,11-12H2,(H2,16,17)

InChI Key

GOAZMLKQUGCOPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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